1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline is a chemical compound characterized by its unique structure, which includes a guanidine group, a chloro substituent, and a sulfamoyl moiety attached to an isoquinoline core. Its empirical formula is , and it possesses a molecular weight of approximately 303.77 g/mol. The compound's structure allows for various interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.
For instance, the guanidine moiety can engage in reactions with electrophiles, leading to the formation of derivatives that may enhance its pharmacological properties.
1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline exhibits notable biological activities, including:
Studies have shown that similar compounds can exhibit varying degrees of these activities, emphasizing the importance of structural modifications.
The synthesis of 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline can be achieved through several methods:
1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline has potential applications in various fields:
Interaction studies are crucial for understanding how 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline interacts with biological targets. These studies typically involve:
Such studies help elucidate the pharmacodynamics and pharmacokinetics associated with this compound.
Several compounds share structural similarities with 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline, including:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Chloroisoquinoline | Isoquinoline core with chlorine | Used as a precursor in various synthetic routes |
Guanidine | Simple guanidine structure | Known for broad biological activity but lacks specificity |
Sulfanilamide | Sulfonamide group attached to an aromatic ring | Established antimicrobial agent with a well-studied profile |
1-(4-Chlorophenyl)guanidine | Guanidine linked to chlorinated phenyl | Exhibits different biological activities compared to isoquinolines |
These compounds illustrate variations in activity based on structural differences, highlighting the uniqueness of 1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline in its potential applications and biological effects.